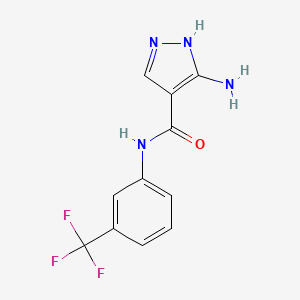

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Attachment of the carboxylic acid group: This can be done through carboxylation reactions or by using carboxylic acid derivatives.

Incorporation of the trifluoromethyl-phenyl group: This step often involves the use of trifluoromethylation reagents and arylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with pyridylamines : Acid chlorides derived from pyrazole-4-carboxylic acids react with substituted pyridylamines to form N-(pyridinyl)carboxamide derivatives .

Mechanism involves activation of the carbonyl by thionyl chloride (SOCl₂) to form an acid chloride intermediate, followed by amine attack .

Condensation Reactions

The amino group at position 5 participates in condensation with carbonyl compounds:

-

Reaction with aldehydes : In isopropyl alcohol (IPA) with acetic acid catalysis, the 5-amino group condenses with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases. Subsequent reduction with sodium borohydride yields secondary amines .

| Aldehyde | Product | Reaction Time | Yield |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 3-(4-Methoxybenzylamino) derivative | 3 hours | 68% |

This reaction exploits the nucleophilicity of the primary amino group, followed by reductive stabilization .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Intramolecular cyclization with β-diketones or enol ethers occurs under reflux conditions, forming six-membered rings fused to the pyrazole core .

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| Ethoxymethylene malononitrile | Ethanol, reflux | Pyrazolo[1,5-a]pyrimidine | 63–84% |

Regioselectivity arises from the dominance of the 5-tautomer, which positions nucleophilic nitrogen atoms optimally for cyclization .

Metal Complexation

The carboxamide and amino groups coordinate with transition metals:

-

Titanocene complexes : Reaction with titanocene dichloride (Cp₂TiCl₂) in chloroform yields air-stable complexes, confirmed by IR and NMR spectroscopy .

| Metal Salt | Product | Key Spectral Data |

|---|---|---|

| Cp₂TiCl₂ | Cp₂Ti(ligand)₂ | IR: 1661 cm⁻¹ (C=O stretch), 1486 cm⁻¹ (C=N) |

Coordination occurs via the deprotonated carboxylate oxygen and pyrazole nitrogen .

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophilic substitution:

-

Nitration : Under mixed acid (HNO₃/H₂SO₄) conditions, nitration occurs at the para position relative to the trifluoromethyl group .

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| NO₂⁺ | C4 of phenyl ring | 4-Nitro derivative | Steric hindrance from CF₃ limits meta substitution |

Oxidation and Reduction

-

Oxidation : The methylthio group (if present in analogs) oxidizes to sulfonyl using H₂O₂/AcOH, enhancing polarity .

-

Reduction : Sodium borohydride reduces Schiff bases to secondary amines without affecting the pyrazole ring .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in dioxane forms aryl boronates for further cross-coupling .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane, 80°C | Aryl boronate ester | 72% |

Key Mechanistic and Structural Insights:

-

Tautomerism : The 5-amino-1H-pyrazole exists predominantly as the 5-tautomer, critical for directing regioselectivity in cyclization and substitution .

-

Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric constraints, favoring reactions at the para position .

-

Electronic Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks .

Experimental data from crystallography and spectroscopy (e.g., dihedral angles between phenyl and pyrazole rings) further validate reaction outcomes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has shown potential as a biologically active compound with various therapeutic applications:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, such as HeLa and A375 cells. Docking studies suggest interaction with targets involved in cancer progression, including matrix metalloproteinases (MMPs) .

- Antimicrobial Properties : Emerging evidence suggests that this compound exhibits antimicrobial activity against different bacterial strains. Similar pyrazole derivatives have been reported to show efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways related to cell growth and apoptosis. It may inhibit fatty acid synthase and other enzymes critical for cellular metabolism .

Agrochemicals

The compound is also notable for its application in agrochemicals. It acts as a blocker of the GABA-regulated chloride channel, which is crucial for controlling insect populations. This property positions it as a potential candidate for developing new insecticides .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of fatty acid synthase |

Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives similar to this compound, compounds demonstrated IC50 values in the low micromolar range against HeLa and A375 cell lines. These findings highlight the potential for further development as anticancer agents.

Antimicrobial Testing

A series of tests on related compounds revealed significant antibacterial activity against various bacterial strains, indicating broad-spectrum efficacy that warrants further investigation into clinical applications.

Mecanismo De Acción

The mechanism of action of 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl-phenyl group can enhance binding affinity and specificity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1H-pyrazole-4-carboxylic acid derivatives: Compounds with different substituents on the pyrazole ring.

Trifluoromethyl-phenyl derivatives: Compounds with varying functional groups attached to the trifluoromethyl-phenyl moiety.

Uniqueness

The combination of the pyrazole ring, amino group, carboxylic acid group, and trifluoromethyl-phenyl group makes this compound unique, offering a distinct set of chemical and biological properties that can be leveraged in various applications.

Actividad Biológica

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, also referred to by its CAS number 1014020-08-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by data tables and research findings.

The molecular formula of this compound is C11H8F3N5O. It features a pyrazole ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes the Michael-type addition reaction, which allows for regioselective formation of pyrazole derivatives under mild conditions, yielding high purity and selectivity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. In particular, docking studies suggest that these compounds may interact effectively with targets involved in cancer progression, such as matrix metalloproteinases (MMPs) .

Antimicrobial Properties

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways related to cell growth and apoptosis. For instance, it may inhibit fatty acid synthase and other enzymes critical for cellular metabolism .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer potential of similar pyrazole derivatives, compounds demonstrated IC50 values in the low micromolar range against HeLa and A375 cell lines. These results highlight the potential for further development as anticancer agents .

- Antimicrobial Testing : A series of tests on related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation into clinical applications .

Propiedades

IUPAC Name |

5-amino-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRSJUWOLAGGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.